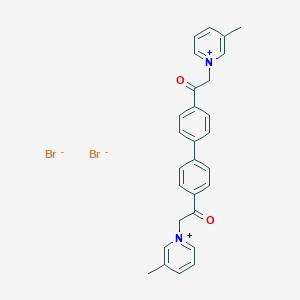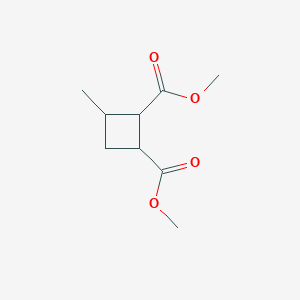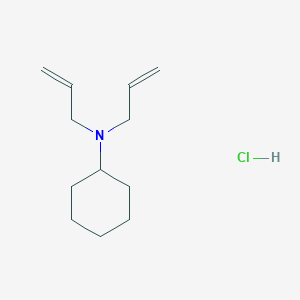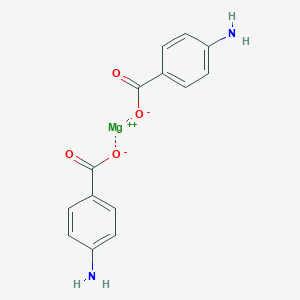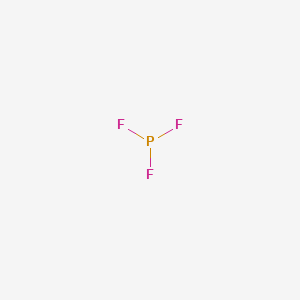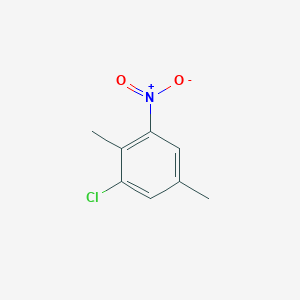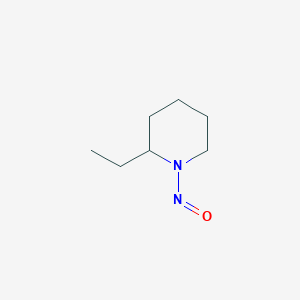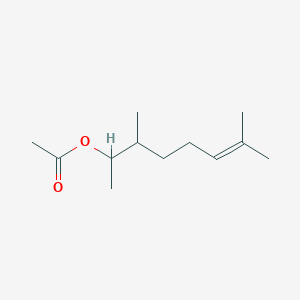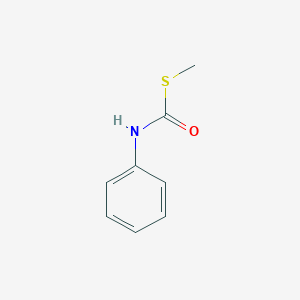
S-Methyl thiocarbanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl thiocarbanilate (SMTC) is a chemical compound used in scientific research as a tool to study the function of certain enzymes and receptors in the body. It is a potent inhibitor of acetylcholinesterase (AChE) and has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Mécanisme D'action
S-Methyl thiocarbanilate is a potent inhibitor of AChE, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, S-Methyl thiocarbanilate increases the levels of ACh in the brain, which can improve cognitive function and memory. S-Methyl thiocarbanilate has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin.
Effets Biochimiques Et Physiologiques
S-Methyl thiocarbanilate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. S-Methyl thiocarbanilate has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin. Additionally, S-Methyl thiocarbanilate has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using S-Methyl thiocarbanilate in lab experiments is its potency as an AChE inhibitor. This allows researchers to study the effects of AChE inhibition on various physiological processes. However, one limitation of using S-Methyl thiocarbanilate is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of animals used in lab experiments.
Orientations Futures
There are several future directions for research on S-Methyl thiocarbanilate. One area of focus is the development of more selective AChE inhibitors with fewer side effects. Additionally, research is needed to determine the optimal dosing and administration of S-Methyl thiocarbanilate for therapeutic applications in humans. Finally, research is needed to determine the potential applications of S-Methyl thiocarbanilate in the treatment of other neurological disorders, such as Parkinson's disease.
Méthodes De Synthèse
S-Methyl thiocarbanilate can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-methylthio-1,3,4-thiadiazole with chloroacetyl chloride, followed by the reaction of the resulting intermediate with methylamine. The final product is purified through recrystallization.
Applications De Recherche Scientifique
S-Methyl thiocarbanilate is primarily used as a research tool to study the function of AChE and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. S-Methyl thiocarbanilate is also used in the study of the cholinergic system and its interaction with other neurotransmitters.
Propriétés
Numéro CAS |
13509-38-1 |
|---|---|
Nom du produit |
S-Methyl thiocarbanilate |
Formule moléculaire |
C8H9NOS |
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
S-methyl N-phenylcarbamothioate |
InChI |
InChI=1S/C8H9NOS/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
Clé InChI |
PUIULWGWXRSXTC-UHFFFAOYSA-N |
SMILES |
CSC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CSC(=O)NC1=CC=CC=C1 |
Autres numéros CAS |
13509-38-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



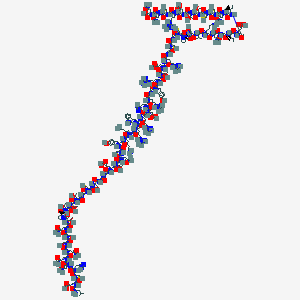
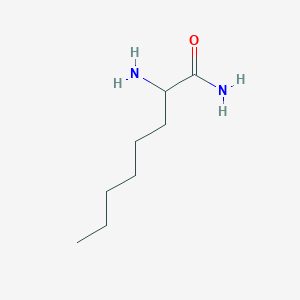
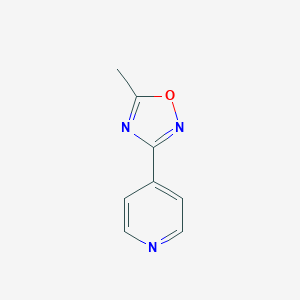
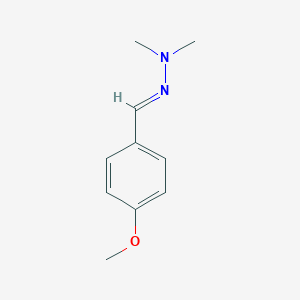
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
